N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
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Overview
Description
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is a heterocyclic compound featuring a thiazoline ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both phenyl and methylphenyl groups attached to the thiazoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine typically involves the reaction of aniline derivatives with thiazoline precursors. . The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl and thiazoline derivatives.
Scientific Research Applications
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development for its biological activities.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism by which N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine exerts its effects involves interaction with biological targets such as enzymes and receptors. The thiazoline ring can interact with active sites of enzymes, inhibiting their activity. Molecular docking studies have shown that this compound can bind to specific proteins, affecting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is unique due to the combination of phenyl and methylphenyl groups attached to the thiazoline ring, which enhances its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H18N2S |
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Molecular Weight |
342.5g/mol |
IUPAC Name |
4-(4-methylphenyl)-N,3-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2S/c1-17-12-14-18(15-13-17)21-16-25-22(23-19-8-4-2-5-9-19)24(21)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
JAOOPBPXVXTCKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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